Cbz-3-Nitro-L-Phenylalanine

Peptide Synthesis Protecting Group Orthogonality Solution‑Phase Chemistry

Cbz-3-Nitro-L-Phenylalanine (C₁₇H₁₆N₂O₆, MW 344.32) is a non‑canonical amino acid in which the α‑amino group is masked by a benzyloxycarbonyl (Cbz) protecting group and the aromatic side chain carries a nitro substituent at the meta position. The Cbz group provides orthogonality to both base‑labile Fmoc and acid‑labile Boc chemistries, enabling selective deprotection in the presence of other protecting groups.

Molecular Formula
Molecular Weight 344.39
Cat. No. B1579182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-3-Nitro-L-Phenylalanine
Molecular Weight344.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-3-Nitro-L-Phenylalanine – Procurement & Selection Guide for the Protected 3‑Nitro‑Phenylalanine Building Block


Cbz-3-Nitro-L-Phenylalanine (C₁₇H₁₆N₂O₆, MW 344.32) is a non‑canonical amino acid in which the α‑amino group is masked by a benzyloxycarbonyl (Cbz) protecting group and the aromatic side chain carries a nitro substituent at the meta position. The Cbz group provides orthogonality to both base‑labile Fmoc and acid‑labile Boc chemistries, enabling selective deprotection in the presence of other protecting groups . The 3‑nitro substitution modulates the electronic character of the phenyl ring, altering enzyme recognition and making the compound a versatile intermediate for peptide synthesis, biocatalytic studies, and pharmaceutical quality control.

Why Generic Substitution Fails for Cbz-3-Nitro-L-Phenylalanine


Substituting Cbz-3-Nitro-L-Phenylalanine with a close analog such as Cbz‑4‑nitro‑phenylalanine or the unprotected 3‑nitro‑phenylalanine directly impacts experimental outcomes. The position of the nitro group dictates recognition by phenylalanine ammonia lyase (PAL), a key enzyme used for enantioselective synthesis, with 3‑nitro‑phenylalanine displaying catalytic activity approximately 50‑fold lower than the natural substrate [1]. Moreover, switching from Cbz to Fmoc or Boc protection changes the orthogonal compatibility of the building block in multi‑step syntheses, forcing re‑optimisation of deprotection sequences . Unprotected 3‑nitro‑phenylalanine cannot be directly applied in solid‑phase peptide synthesis without on‑resin protection, adding synthetic steps and reducing overall yield.

Quantitative Differentiation of Cbz-3-Nitro-L-Phenylalanine Against Closest Comparators


Orthogonal Cbz Protection Enables Selective Deprotection in the Presence of Acid‑/Base‑Labile Groups

The Cbz group of Cbz‑3‑Nitro‑L‑Phenylalanine is selectively removed by catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation, conditions under which both Fmoc (base‑labile) and Boc (acid‑labile) groups remain intact. In contrast, Fmoc is cleaved by 20 % piperidine in DMF within 10‑20 min, while Boc requires 50 % TFA in CH₂Cl₂ for 30 min. This orthogonality allows Cbz‑protected 3‑nitro‑phenylalanine to be used in sequences where Fmoc or Boc chemistry is simultaneously employed, eliminating the need for additional protection/deprotection steps .

Peptide Synthesis Protecting Group Orthogonality Solution‑Phase Chemistry

Discriminative Enzymatic Recognition by Phenylalanine Ammonia Lyase Enables Enantiopure Synthesis

Kinetic characterization with wild‑type and MIO‑less mutant phenylalanine ammonia lyase (PAL) reveals that 3‑nitrophenylalanine is processed vastly differently from the natural substrate. For the MIO‑less mutant, the catalytic activity towards L‑phenylalanine drops by a factor of ~400 relative to wild‑type, whereas for 3‑nitrophenylalanine the reduction is only ~50‑fold. Additionally, Km values for racemic nitrophenylalanines are up to 9‑fold higher, and Vmax values up to 5‑fold lower, compared to L‑phenylalanine [1]. This divergent kinetic profile is exploited to produce enantiopure D‑ or L‑nitrophenylalanines from racemic mixtures or (E)‑nitrophenylacrylates.

Biocatalysis Enantioselective Synthesis Phenylalanine Ammonia Lyase

Regulatory Provenance as a Melphalan Reference Standard for ANDA/QC Applications

L‑3‑Nitrophenylalanine is explicitly listed as a reference standard for the development and validation of analytical methods (AMV) and quality control (QC) during the commercial production of Melphalan, an FDA‑approved alkylating agent. This regulatory embedding provides a traceable procurement path that is absent for the 2‑nitro or 4‑nitro isomers [1]. The compound is supplied with detailed characterization data compliant with ANDA guidelines, enabling its direct use in GMP‑adjacent analytical workflows.

Pharmaceutical Analysis Reference Standard Melphalan Impurity

Optimal Application Scenarios for Cbz-3-Nitro-L-Phenylalanine Derived from Quantitative Evidence


Stepwise Solution‑Phase Peptide Synthesis Requiring Orthogonal N‑Terminal Protection

When a peptide sequence mandates both acid‑sensitive side‑chain protection and base‑labile handles, Cbz‑3‑Nitro‑L‑Phenylalanine serves as the ideal N‑terminal building block. Its Cbz group survives the piperidine treatment used for Fmoc removal and the TFA cocktails used for Boc cleavage, allowing the nitro‑phenylalanine residue to be introduced without disturbing existing protecting groups [REFS‑1 from Section 3, Item 1]. This orthogonality avoids intermediate protection/deprotection cycles, reducing step count and increasing overall yield.

Biocatalytic Production of Enantiopure Nitrophenylalanines via PAL‑Mediated Resolution

The sharply different kinetic behaviour of 3‑nitrophenylalanine with MIO‑less PAL enables the preparative‑scale synthesis of enantiopure D‑3‑nitrophenylalanine from racemic starting material. Because the residual catalytic activity of the mutant is 8‑fold higher for 3‑nitrophenylalanine than for the natural substrate, the resolution can be carried out with substantially less enzyme loading and faster throughput than would be possible with other nitro‑isomers [REFS‑1 from Section 3, Item 2].

Pharmaceutical Quality Control for Melphalan Active Pharmaceutical Ingredient

Analytical laboratories supporting Melphalan ANDA submissions or commercial manufacturing require a certified reference standard for method validation. L‑3‑Nitrophenylalanine, supplied with full characterization data compliant with regulatory guidelines, is the specified impurity marker for this application. No other nitrophenylalanine isomer carries this regulatory qualification, making Cbz‑protected or free 3‑nitrophenylalanine the only directly procurable standard [REFS‑1 from Section 3, Item 3].

Quote Request

Request a Quote for Cbz-3-Nitro-L-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.